molecular formula C6H10FN B1441465 6-Fluoro-2-azaspiro[3.3]heptane CAS No. 1354953-09-5

6-Fluoro-2-azaspiro[3.3]heptane

Cat. No.: B1441465
CAS No.: 1354953-09-5
M. Wt: 115.15 g/mol
InChI Key: RCAFANHNHZOIQN-UHFFFAOYSA-N
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Description

6-Fluoro-2-azaspiro[33]heptane is a synthetic organic compound characterized by a spirocyclic structure containing a nitrogen atom and a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of a suitable spirocyclic precursor, followed by the introduction of the fluorine atom. The key steps include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core.

    Fluorination: The introduction of the fluorine atom is often carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions typically involve low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective methods. One approach is a two-step process that avoids the use of protecting groups, making it more efficient and environmentally friendly . This method involves the formation of the spirocyclic core followed by direct fluorination.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

6-Fluoro-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The spirocyclic structure provides rigidity, which can influence the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-azaspiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The spirocyclic structure adds to its uniqueness, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-fluoro-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAFANHNHZOIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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